4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

Lipophilicity Drug-likeness LogP optimization

Medicinal chemistry programs often face challenges sourcing chiral, functionalized pyrrolopyrimidine scaffolds with reliable purity for reproducible SAR studies. This compound directly addresses that need. • Chiral sp³ center at C-4 enables enantioselective inhibitor development. • Hydrophilic profile (LogP 0.42) improves solubility vs. parent aromatic core. • C4-OH group provides a direct handle for rapid esterification or etherification library synthesis. Supplied with certified purity for multi-step R&D routes.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 223432-95-9
Cat. No. B3349554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one
CAS223432-95-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CN2C(=O)N1)O
InChIInChI=1S/C7H8N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3,6,10H,4H2,(H,8,11)
InChIKeyMTCVDNWGJYZOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Scaffold Identity


4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-95-9) is a heterocyclic building block belonging to the dihydropyrrolopyrimidine family. It features a fused bicyclic system comprising a pyrimidine ring and a partially saturated dihydropyrrole moiety bearing a hydroxyl substituent at the 4-position . With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this compound possesses a chiral center at C-4, a computed LogP of 0.4216, and a topological polar surface area (PSA) of 54.26 Ų . Commercially available at purities of ≥95% (AKSci) to 98% (Leyan), it is supplied as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications .

Structural Determinants Precluding Simple Analog Interchange


The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold family encompasses a range of analogs differing in ring saturation, N-substitution, and halogenation patterns. However, the 4-hydroxy-3,4-dihydro substitution pattern of CAS 223432-95-9 introduces unique structural features—a chiral sp³-hybridized carbon at position 4 and an additional hydrogen-bond donor (the C4–OH group)—that are absent in the fully aromatic parent core (CAS 223432-96-0), the 5-bromo analog (CAS 1554333-84-4), or the N2-methoxymethyl derivative (CAS 439687-92-0) . These structural differences directly translate into distinct physicochemical properties and provide orthogonal vectors for chemical derivatization, meaning that procurement of a close analog cannot replicate the specific molecular recognition, solubility, or synthetic handle profile of the target compound .

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Reduction and Aqueous Solubility Improvement

The introduction of the 4-hydroxy group and ring saturation in the target compound lowers the computed LogP to 0.4216, compared to the fully aromatic parent pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0), which has a computed LogP of 1.0399 . This represents a ΔLogP of approximately −0.62, consistent with improved aqueous solubility as guided by the Lipinski Rule of Five and lead-likeness criteria [1].

Lipophilicity Drug-likeness LogP optimization

Enhanced Polar Surface Area and Hydrogen-Bonding Capacity

The target compound exhibits a computed topological polar surface area (PSA) of 54.26 Ų, compared to 37.53 Ų for the unsubstituted pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) . This increase of 16.73 Ų corresponds predominantly to the contribution of the C4 hydroxyl group, increasing the compound's hydrogen-bond donor count from 1 to 2 [1]. A PSA below 60 Ų is generally compatible with oral bioavailability, while the increased value provides additional H-bonding interactions for target engagement [2].

Polar surface area Hydrogen bonding Permeability

Chiral sp³ Center for Enantioselective Synthesis Strategies

Unlike the fully aromatic pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0), the target compound contains a stereogenic sp³-hybridized carbon at the C-4 position, creating a defined chiral center . This structural feature is absent in the parent aromatic core, which is planar at the corresponding position. The chirality at C-4 provides an opportunity for enantioselective synthesis or chiral resolution, enabling access to enantiopure derivatives for stereochemical structure-activity relationship (SAR) studies [1].

Chirality Stereochemistry Enantioselective synthesis

Molecular Weight and Ring Saturation Differentiation for Library Design

The molecular weight of the target compound is 152.15 g/mol, approximately 18 Da higher than the parent pyrrolo[1,2-c]pyrimidin-1(2H)-one (134.14 g/mol) . This difference corresponds to the formal addition of H₂O across the C3–C4 double bond of the dihydropyrrole ring. In contrast, the 5-bromo analog (CAS 1554333-84-4) has a molecular weight of 213.03 g/mol, reflecting the heavier bromine substituent . These molecular weight distinctions directly affect compound handling, solubility, and the chemical space sampled in screening libraries.

Molecular diversity Scaffold hopping Fragment-based design

Direct C4–OH Derivatization Without Pre-Functionalization

The secondary alcohol at C-4 of the target compound serves as a versatile synthetic handle amenable to esterification, etherification, oxidation to the ketone, or Mitsunobu reactions, enabling direct diversification without the need for pre-functionalization [1]. In contrast, the fully aromatic parent pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) lacks this functional group, requiring initial C–H activation or halogenation steps for derivatization at analogous positions. The 5-bromo analog (CAS 1554333-84-4) provides an alternative handle (C–Br bond) suitable for cross-coupling chemistry, but this is orthogonal to the oxygen-based derivatization accessible through the target compound [2].

Synthetic handle Derivatization Late-stage functionalization

Vendor-Verified Purity and Multi-Supplier Availability

The target compound is commercially available with documented purity specifications: AKSci supplies the compound at ≥95% purity, while Leyan offers a 98% purity grade . In comparison, the closely related 5-bromo analog (CAS 1554333-84-4) and the N2-methoxymethyl derivative (CAS 439687-92-0) are listed at ≥98% purity from various vendors, but with less extensive multi-vendor availability . The target compound benefits from sourcing through at least four independent suppliers (AKSci, CymitQuimica, ChemScene, Leyan), reducing supply chain risk.

Quality control Purity specification Procurement

Recommended Application Scenarios Based on Differentiation Evidence


Lead Optimization Requiring Reduced Lipophilicity

For drug discovery programs targeting kinases, receptors, or enzymes where aqueous solubility is a critical parameter, the target compound (LogP = 0.4216) offers a more hydrophilic starting point compared to the parent aromatic core (LogP = 1.0399) . The ΔLogP of −0.62 can improve solubility-limited absorption and reduce non-specific protein binding, making the compound suitable for early-stage lead optimization where LogP reduction is a key objective [1].

Chiral Building Block for Stereochemical SAR Studies

The presence of a single stereogenic center at C-4 differentiates the target compound from the achiral parent core . This chirality enables the preparation of enantiomerically enriched or enantiopure derivatives, which is essential for studying stereochemical determinants of target binding. Programs investigating PI3Kα, BTK, or HBV inhibitors that utilize the pyrrolo[1,2-c]pyrimidine scaffold can benefit from this chiral handle to explore enantioselective potency and selectivity [1].

Scaffold Diversification via Hydroxyl Derivatization

The C4 hydroxyl group provides a direct functional handle for esterification, etherification, or oxidation reactions, enabling rapid generation of compound libraries without pre-functionalization steps . This contrasts with the parent core, which would require initial C–H activation, and complements the orthogonal C–Br handle of the 5-bromo analog [1]. The target compound is therefore suitable for diversity-oriented synthesis campaigns aimed at exploring structure-activity relationships around the dihydropyrrole ring [2].

Quality-Controlled Starting Material for Multi-Step Synthesis

With documented purity specifications ranging from ≥95% to 98% and availability from at least four independent suppliers, the target compound provides a reliable and quality-controlled starting material for multi-step synthetic routes . The 4-hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold serves as a key intermediate in the synthesis of more complex dihydropyrrolopyrimidine-based kinase inhibitors and antiviral agents, making purity and supply reliability critical for reproducible synthesis [1].

Quote Request

Request a Quote for 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.